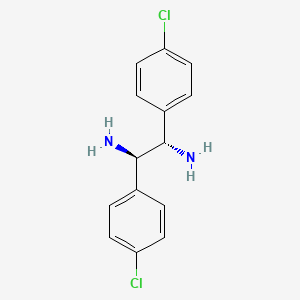

(1R,2S)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,2S)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2/t13-,14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPPUZSHKRJDIW-OKILXGFUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@H](C2=CC=C(C=C2)Cl)N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical properties and melting point of meso-1,2-bis(4-chlorophenyl)ethane-1,2-diamine

Topic: Physical Properties and Melting Point of meso-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Characterization, Synthesis, and Stereochemical Isolation

Executive Summary

meso-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine (CAS: 86212-34-2) is a critical diamine backbone used primarily in the coordination chemistry of platinum-based antineoplastic agents. Unlike its racemic (dl) counterpart, the meso isomer possesses a plane of symmetry (

This guide provides a definitive reference for the physical properties, stereoselective synthesis, and purification of the meso isomer, addressing the common challenge of separating it from the thermodynamically competitive dl pair.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

The physical constants of the meso isomer differ significantly from the racemic mixture. The melting point is the primary rapid-identification metric.

Table 1: Physicochemical Specifications

| Property | Value / Description | Notes |

| IUPAC Name | (1R,2S)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine | Meso configuration |

| CAS Number | 86212-34-2 | Specific to meso; 74641-30-8 is often used for the unspecified stereoisomer. |

| Molecular Formula | C | |

| Molecular Weight | 281.18 g/mol | |

| Melting Point | 126 – 128 °C | Distinct from dl-isomer (often lower or broad if impure). |

| Appearance | White to pale yellow crystalline powder | Oxidizes slowly in air to a deeper yellow. |

| Solubility | Soluble: Methanol, Ethanol, DCM, DMSOInsoluble: Water, Hexane | Solubility in water increases significantly at pH < 6 (protonation). |

| pKa | ~6.8 (N1), ~9.9 (N2) | Estimated based on stilbenediamine analogs. |

Critical Note on Melting Point: While unsubstituted meso-stilbenediamine melts at 118–120 °C, the para-chloro substituents increase the lattice energy, raising the melting point to 126–128 °C [1]. Researchers should view any sample melting below 120 °C as likely contaminated with the dl-isomer or mono-amine impurities.

Synthesis & Stereochemical Control

The most robust route to the meso isomer is not direct reduction of the diimine (which often yields the dl form), but rather the Diaza-Cope Rearrangement or the Amarine Hydrolysis pathway. This method leverages the thermodynamic stability of the meso-configured imidazoline intermediate.

Mechanism of Stereoselectivity

-

Condensation: 4-Chlorobenzaldehyde reacts with ammonia/ammonium acetate to form a tri-aryl imidazoline (Amarine derivative).

-

Isomerization: Under thermal conditions, the kinetic products isomerize to the thermodynamically stable meso-amarine.

-

Hydrolysis: Treatment with sulfuric acid cleaves the imidazoline ring, preserving the meso stereochemistry in the resulting diamine.

Figure 1: Stereoselective synthesis pathway via the Amarine intermediate.

Experimental Protocol: Synthesis and Separation

Objective: Isolate high-purity meso-diamine free from the dl isomer.

Step 1: Formation of the Imidazoline Intermediate

-

Combine 4-chlorobenzaldehyde (50 mmol) and ammonium acetate (150 mmol) in a round-bottom flask.

-

Heat the mixture to 120 °C for 3 hours with stirring. The solids will melt and fuse.

-

Cool to room temperature. A gelatinous or solid residue (the crude amarine) will form.

-

Wash the residue with hexane to remove unreacted aldehyde.

-

Optional: Recrystallize the intermediate from ethanol if high purity is required at this stage, though crude is often sufficient for hydrolysis.

Step 2: Hydrolysis to Diamine Sulfate

-

Suspend the crude intermediate directly in 50% aqueous H

SO -

Heat the suspension to 170 °C (oil bath) overnight. This harsh condition is necessary to cleave the stable imidazoline ring.

-

Cool the mixture. The meso-diamine sulfate typically precipitates as a white solid due to the "common ion effect" in the acidic medium and its lower solubility compared to the dl salt.

Step 3: Isolation of the Free Base

-

Filter the sulfate salt and wash with cold water.

-

Resuspend the salt in water and basify to pH > 10 using 4 M NaOH .

-

Extract the liberated free amine with diethyl ether or dichloromethane (4 x 20 mL).

-

Dry the organic phase over anhydrous Na

SO

Step 4: Purification (The Separation Step)

If the melting point is broad (< 125 °C), the dl isomer is present.

-

Recrystallization Solvent: Ethanol or a Methanol/Water (9:1) mixture.

-

Procedure: Dissolve the crude solid in boiling ethanol. Allow to cool slowly. The meso isomer typically crystallizes first as distinct needles or plates. The dl isomer remains in the mother liquor longer.

-

Validation: Check MP. If > 126 °C, the product is pure meso.

Characterization & Validation

To confirm the meso stereochemistry without X-ray crystallography, use NMR symmetry arguments.

1H NMR (CDCl

-

Benzylic Protons: A sharp singlet at δ ~4.00 ppm .[1]

-

Logic: In the meso isomer, the molecule possesses a center of inversion (in the favored anti-conformation) or a plane of symmetry. The two benzylic protons are chemically equivalent.

-

Contrast: The dl isomer often shows a slight shift or splitting if the resolution is high or if chiral shift reagents are used, but the singlet nature is characteristic of the high-symmetry meso form in achiral solvents [2].

-

-

Aromatic Region: δ 7.27–7.34 ppm (Multiplet, 8H).[1]

-

Amine Protons: Broad singlet at δ ~1.53 ppm (Exchangeable with D

O).

IR Spectrum:

-

N-H Stretch: Doublet around 3380 cm

and 3290 cm -

C-Cl Stretch: Strong band at ~1090 cm

.

Applications in Drug Development

The meso-1,2-bis(4-chlorophenyl)ethane-1,2-diamine ligand is a pharmacophore of significant interest in the design of Platinum(IV) prodrugs .

-

Cytotoxicity: Platinum complexes incorporating this ligand have shown potent cytotoxicity against cisplatin-resistant cell lines (e.g., L1210/0). The lipophilicity introduced by the chlorophenyl rings enhances cellular accumulation compared to the parent ethylenediamine complexes [3].

-

Mechanism: The meso configuration forces the platinum coordination sphere into a specific geometry that affects the "bite angle" and subsequent DNA intrastrand cross-linking.

-

Sinomenine Derivatives: Recent studies also utilize this diamine as a linker in synthesizing TNF-α inhibitors derived from sinomenine [1].

References

-

ChemicalBook. (2025).[2] meso-1,2-Bis(4-chlorophenyl)ethylenediamine Product Properties and Synthesis. Link

-

PubChem. (2025).[3] 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine Compound Summary. National Library of Medicine. Link

-

Gust, R., et al. (1990). Cytotoxicity and antitumor activity of bis(platinum) complexes. Journal of Medicinal Chemistry. Link

- Motherwell, W. B., & Williams, A. S. (1995). Catalytic Diaza-Cope Rearrangement. Angewandte Chemie International Edition. (General reference for the synthetic mechanism).

Sources

- 1. meso-1,2-Bis(4-chlorophenyl)ethylenediamine, min. 98% | 86212-34-2 [chemicalbook.com]

- 2. 1,2-bis(4-chlorophenyl)ethane-1,2-diamine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 3. This compound | C14H14Cl2N2 | CID 2734856 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Chloro Substituted Diphenylethylenediamines

Introduction

4-Chloro substituted diphenylethylenediamines represent a class of molecules with significant potential in the realms of medicinal chemistry and materials science. The unique structural motif, featuring a halogenated aryl group and a flexible ethylenediamine linker, makes these compounds valuable scaffolds for the development of novel therapeutic agents and functional materials. The strategic placement of the chloro substituent can modulate electronic properties, metabolic stability, and receptor binding affinity, making the synthesis of these compounds a key area of interest for researchers.

This guide provides a comprehensive overview of two robust and widely employed synthetic pathways for the preparation of 4-chloro substituted diphenylethylenediamines: Reductive Amination and Buchwald-Hartwig Amination . We will delve into the mechanistic underpinnings of each methodology, provide detailed, field-proven experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

Synthesis Pathway 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its operational simplicity and the use of readily available starting materials.[1][2] This method constructs the target molecule by first forming an imine intermediate from a carbonyl compound and an amine, which is then reduced in situ to the desired diamine.

Principle and Mechanistic Insight

The reaction proceeds in two discrete, yet often concurrent, steps:

-

Imine Formation: A primary amine executes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to yield a Schiff base, or imine. This step is typically acid-catalyzed and is a reversible process. To drive the reaction to completion, it is often necessary to remove the water that is formed.[3][4]

-

Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond. A variety of reducing agents can be employed, with the choice depending on the specific substrates and desired reaction conditions.

The causality behind the choice of reducing agent is critical. While a strong reducing agent like sodium borohydride (NaBH₄) can reduce both the imine and the starting carbonyl, milder and more selective agents are often preferred. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they are less reactive towards protonated imines (iminium ions) than they are towards aldehydes or ketones, allowing for a one-pot reaction where the reduction occurs as the imine is formed.[2]

Caption: General workflow for Reductive Amination.

Detailed Experimental Protocol: Synthesis of N-(4-chlorophenyl)-N'-phenylethane-1,2-diamine

This protocol is a representative example of a one-pot reductive amination procedure.

Materials:

-

4-Chloroaniline

-

Phenylacetaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE)

-

Acetic Acid (glacial)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 4-chloroaniline (1.0 eq) in dichloroethane (0.2 M), add phenylacetaldehyde (1.05 eq).

-

Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 30 minutes to facilitate imine formation.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in dichloroethane.

-

Slowly add the slurry of the reducing agent to the reaction mixture over 15-20 minutes. An exothermic reaction may be observed.

-

Continue to stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloroethane (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure N-(4-chlorophenyl)-N'-phenylethane-1,2-diamine.

| Parameter | Condition | Rationale |

| Reducing Agent | Sodium triacetoxyborohydride | Selective for imine reduction; stable and easy to handle.[2] |

| Solvent | Dichloroethane (DCE) | Aprotic solvent, suitable for both imine formation and reduction. |

| Catalyst | Acetic Acid | Catalyzes the dehydration step in imine formation. |

| Temperature | Room Temperature | Mild conditions that are sufficient for the reaction to proceed. |

| Workup | Aqueous NaHCO₃ | Neutralizes the acidic catalyst and quenches excess reducing agent. |

Synthesis Pathway 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] It has become a go-to method for the synthesis of aryl amines due to its broad substrate scope and high functional group tolerance, often succeeding where traditional methods fail.[7]

Principle and Mechanistic Insight

This reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is a well-studied process:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 1-chloro-4-iodobenzene) to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form an amido complex.

-

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is paramount to the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are often required to promote the reductive elimination step and prevent catalyst decomposition.[8] The base (e.g., NaOt-Bu, K₃PO₄) is crucial for deprotonating the amine, making it a more potent nucleophile.

Caption: Catalytic cycle of the Buchwald-Hartwig Amination.

Detailed Experimental Protocol: Synthesis of N-(4-chlorophenyl)-N'-phenylethane-1,2-diamine

This protocol describes a typical Buchwald-Hartwig amination procedure.

Materials:

-

1-Bromo-4-chlorobenzene

-

N-Phenylethane-1,2-diamine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene (anhydrous)

-

Standard Schlenk line or glovebox techniques for handling air-sensitive reagents

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (0.02 eq) and Xantphos (0.04 eq).

-

Add anhydrous toluene to the tube and stir for 10 minutes to form the pre-catalyst complex.

-

To this mixture, add 1-bromo-4-chlorobenzene (1.0 eq), N-phenylethane-1,2-diamine (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired product.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ / Xantphos | A common and effective catalyst system for C-N coupling.[9] |

| Base | Sodium tert-butoxide | A strong, non-nucleophilic base suitable for deprotonating the amine. |

| Solvent | Toluene | High-boiling aprotic solvent, ideal for this reaction temperature. |

| Atmosphere | Inert (Argon/Nitrogen) | The Pd(0) catalyst is sensitive to oxygen. |

| Temperature | 100-110 °C | Provides the necessary thermal energy for the catalytic cycle to proceed efficiently. |

Comparative Analysis of Synthesis Pathways

| Feature | Reductive Amination | Buchwald-Hartwig Amination |

| Starting Materials | Aldehydes/Ketones, Amines | Aryl Halides/Triflates, Amines |

| Catalyst | Often acid-catalyzed or uncatalyzed | Palladium/Ligand system required |

| Reaction Conditions | Generally mild (room temp to moderate heat) | Higher temperatures, inert atmosphere required |

| Cost & Accessibility | Reagents are generally inexpensive and readily available. | Palladium catalysts and specialized ligands can be costly. |

| Functional Group Tolerance | Moderate; sensitive to other reducible groups. | Excellent; tolerates a wide range of functional groups.[7] |

| Scalability | Generally straightforward to scale up. | Can be challenging to scale due to catalyst cost and sensitivity. |

| Key Advantage | Operational simplicity and cost-effectiveness. | Broad substrate scope and high efficiency for aryl amines. |

Conclusion

The synthesis of 4-chloro substituted diphenylethylenediamines can be effectively achieved through both reductive amination and Buchwald-Hartwig amination. The choice between these two powerful methodologies hinges on the specific requirements of the synthesis.

Reductive amination offers a direct, cost-effective, and operationally simple route when the requisite carbonyl and amine precursors are available. Its mild conditions make it an attractive option for many applications.

Conversely, the Buchwald-Hartwig amination provides unparalleled scope and efficiency for the construction of the aryl-nitrogen bond, especially when dealing with complex substrates or when direct reductive amination is not feasible. While it requires more specialized conditions and reagents, its reliability and broad functional group tolerance often make it the superior choice in modern synthetic chemistry.

By understanding the principles and practical considerations of each pathway, researchers are well-equipped to design and execute successful syntheses of this important class of compounds.

References

- Yang, Q., Fan, Y., Liu, C., Zhou, J., Zhao, L., & Zhou, H. (2023).

- Synthesis of Ethylenediamine by Catalytic Ammoni

- Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. (2024). ACS Omega.

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

- Synthetic Strategy for diarylamines 5 and 8 via Buchwald-Hartwig amination. (2024).

- Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. (2024).

- Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (2011). Asian Journal of Chemistry, 23(9), 3793-3796.

- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- N-(4-chlorophenyl)-1-phenylethanimine in Organic Synthesis. (2025). BenchChem.

- The Buchwald–Hartwig Amination After 25 Years. (2019).

- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2015). Chemical Reviews, 115(12), 5555-5669.

-

Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]

- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

- Technical Support Center: Synthesis of N-(4-chlorophenyl)-1-phenylethanimine. (2025). BenchChem.

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.rug.nl [research.rug.nl]

- 9. researchgate.net [researchgate.net]

difference between meso and racemic 1,2-bis(4-chlorophenyl)ethane-1,2-diamine

An In-Depth Technical Guide to the Stereoisomers of 1,2-bis(4-chlorophenyl)ethane-1,2-diamine: Meso vs. Racemic

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

1,2-Diamine scaffolds are of paramount importance in medicinal chemistry and catalysis, serving as chiral ligands and key building blocks for pharmacologically active molecules. The stereochemical nature of these diamines profoundly influences their biological activity and chemical reactivity. This guide provides an in-depth exploration of the stereoisomeric forms of 1,2-bis(4-chlorophenyl)ethane-1,2-diamine, specifically focusing on the fundamental differences between its meso and racemic diastereomers. We will delve into the principles of their formation, methods for their separation and characterization, and the critical implications of their distinct three-dimensional arrangements. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this privileged structural motif.

Introduction to Stereoisomerism in 1,2-Diamine Systems

The molecule 1,2-bis(4-chlorophenyl)ethane-1,2-diamine possesses two stereogenic centers at the C1 and C2 positions of the ethane backbone. Consequently, it can exist as three stereoisomers: a pair of enantiomers that constitute the racemic mixture, and an achiral meso compound.

-

Racemic Mixture ((1R,2R) and (1S,2S)) : This is an equimolar mixture of two enantiomers, which are non-superimposable mirror images of each other. The (1R,2R) and (1S,2S) isomers have identical physical properties (melting point, solubility, etc.) except for their interaction with plane-polarized light, which they rotate in equal but opposite directions.

-

Meso Compound ((1R,2S) or (1S,2R)) : This is a single achiral compound. Despite having two stereogenic centers, the molecule as a whole is rendered achiral by an internal plane of symmetry (a σ plane) that bisects the C1-C2 bond. Due to this symmetry, the (1R,2S) and (1S,2R) notations describe the exact same molecule.

The distinct spatial arrangement of the amino and 4-chlorophenyl groups in the meso and racemic forms leads to significant differences in their physical, spectroscopic, and biological properties. Understanding and controlling this stereochemistry is crucial for any application.

Caption: Logical relationship between the stereoisomers.

Synthesis and Formation of Diastereomers

The synthesis of 1,2-bis(4-chlorophenyl)ethane-1,2-diamine typically proceeds via the reductive dimerization of the corresponding imine, derived from 4-chlorobenzaldehyde and a nitrogen source. The reduction of the C=N double bonds creates the two stereocenters.

Synthetic Pathway: 4-Chlorobenzaldehyde → 4-Chlorobenzaldehyde Imine → 1,2-bis(4-chlorophenyl)ethane-1,2-diamine

The stereochemical outcome of this reaction is highly dependent on the reaction conditions, including the reducing agent and solvent used. Without a chiral influence, the reaction will generally produce a mixture of the meso and racemic diastereomers. The relative ratio of these products is determined by the transition state energies leading to each diastereomer. Often, the meso isomer is formed in a slightly higher or comparable amount due to thermodynamic stability in certain reaction pathways.

Caption: General synthetic workflow leading to a diastereomeric mixture.

Key Differentiating Properties: Meso vs. Racemic

As diastereomers, the meso and racemic forms have distinct physical properties, which are the basis for their separation and characterization. While specific data for the 4-chloro derivative is not widely published, we can infer the expected differences from the well-studied parent compound, 1,2-diphenylethane-1,2-diamine.

| Property | Meso Isomer | Racemic Isomer | Causality |

| Symmetry | Possesses an internal plane of symmetry (C_i or σ) | Lacks an internal plane of symmetry (C_2 symmetry) | The fundamental difference in molecular geometry. The meso form is superimposable on its mirror image. |

| Optical Activity | Optically inactive | Optically active (as separate enantiomers) | The internal symmetry of the meso compound cancels out any potential rotation of plane-polarized light. The racemic mixture is also inactive due to the equal and opposite rotation of its enantiomers. |

| Melting Point | Generally different from the racemic form (e.g., 121°C for stilbenediamine) | Generally different from the meso form (e.g., 81-83°C for stilbenediamine) | Differences in crystal lattice packing and intermolecular forces due to the distinct molecular shapes. |

| Solubility | Different from the racemic form | Different from the meso form | The same factors affecting melting point (crystal packing energy) also influence the energy required to dissolve the solid, leading to different solubilities in a given solvent. |

| ¹H NMR Spectrum | Simpler spectrum due to symmetry | More complex spectrum | In the meso isomer, the two methine protons (H-C-N) are chemically equivalent due to the plane of symmetry and appear as a single signal. The aromatic protons may also show simpler patterns. |

| ¹³C NMR Spectrum | Fewer signals due to symmetry | More signals | The plane of symmetry in the meso form makes pairs of carbons equivalent (e.g., the two methine carbons, and pairs of aromatic carbons), resulting in a reduced number of unique carbon signals. |

Experimental Protocol: Separation of Diastereomers by Fractional Crystallization

The difference in solubility between diastereomers is the most common principle exploited for their separation. Fractional crystallization is a robust and scalable method for this purpose.

Objective: To separate the meso and racemic diastereomers of 1,2-bis(4-chlorophenyl)ethane-1,2-diamine from a crude mixture.

Materials:

-

Crude mixture of meso and racemic diamines

-

Methanol (or another suitable solvent like ethanol or acetone)

-

Beakers and Erlenmeyer flasks

-

Heating mantle with magnetic stirring

-

Buchner funnel and filter paper

-

Ice bath

Step-by-Step Methodology:

-

Solvent Screening (Rationale): The choice of solvent is critical. An ideal solvent will exhibit a large difference in solubility between the two diastereomers at a given temperature. Typically, one diastereomer is significantly less soluble than the other. This often requires empirical testing with small amounts of the crude mixture in various solvents. Methanol is a common starting point for diamines of this type.

-

Dissolution: Place the crude solid mixture in an Erlenmeyer flask. Add a minimal amount of hot methanol, just enough to fully dissolve the solid with heating and stirring. This creates a saturated or near-saturated solution, which is essential for efficient crystallization upon cooling.

-

Cooling and Crystallization: Slowly cool the hot, saturated solution to room temperature without disturbance. Then, place the flask in an ice bath to maximize the precipitation of the less soluble diastereomer. The slow cooling promotes the formation of well-defined crystals, minimizing the co-precipitation of the more soluble isomer.

-

Isolation (First Crop): Collect the precipitated crystals by vacuum filtration using a Buchner funnel. This first crop of crystals will be highly enriched in the less soluble diastereomer (e.g., the meso form).

-

Washing: Wash the collected crystals with a small amount of ice-cold methanol. This removes any residual mother liquor containing the more soluble diastereomer from the surface of the crystals, thereby increasing their purity.

-

Concentration and Second Crop: Take the filtrate (the mother liquor) and reduce its volume by evaporation. This increases the concentration of the more soluble diastereomer. Upon cooling this concentrated solution, a second crop of crystals will form, which will be enriched in the other diastereomer (e.g., the racemic form).

-

Purity Assessment and Recrystallization: The purity of each crop should be assessed by measuring its melting point and analyzing it via TLC or NMR spectroscopy. To achieve high purity, each fraction should be recrystallized one or more times using the same procedure.

Caption: Workflow for separation by fractional crystallization.

Resolution of the Racemic Mixture

Once the racemic mixture is isolated from the meso compound, the two enantiomers ((1R,2R) and (1S,2S)) can be separated in a process called resolution. Since enantiomers have identical physical properties, this cannot be achieved by simple crystallization. The most common method involves the use of a chiral resolving agent.

Principle: The racemic diamine is reacted with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid). This acid-base reaction forms a mixture of diastereomeric salts:

-

((1R,2R)-diamine) • ((+)-acid)

-

((1S,2S)-diamine) • ((+)-acid)

These resulting salts are diastereomers of each other and will have different solubilities, allowing them to be separated by fractional crystallization, similar to the process described above. After separation, the pure diastereomeric salt is treated with a base to liberate the pure enantiomer of the diamine.

Conclusion

The distinction between meso and racemic 1,2-bis(4-chlorophenyl)ethane-1,2-diamine is a fundamental concept in stereochemistry with profound practical implications. Their differences in symmetry directly translate to distinct physical and spectroscopic properties, which are exploited for their separation and characterization. For applications in catalysis and drug development, where specific three-dimensional arrangements are often required for efficacy, the ability to isolate and verify the stereochemical purity of these isomers is a critical step. The methodologies outlined in this guide provide a robust framework for achieving this control.

References

-

In-depth study of the synthesis and properties of 1,2-diphenylethane-1,2-diamine (stilbenediamine), a closely related analogue. Journal of Organic Chemistry. [Link]

-

General principles of stereochemistry and the properties of diastereomers. Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[Link]

suppliers and commercial availability of (1R,2S)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine

[1]

Executive Summary

This compound (CAS: 74641-30-8) is the meso diastereomer of the 1,2-diaryl-1,2-diaminoethane family.[1] Unlike its chiral counterparts ((1R,1R) and (1S,1S)), which are widely utilized as scaffolds for asymmetric catalysts (e.g., in Jacobsen’s epoxidation or Noyori hydrogenation), the meso form is chemically distinct and achiral.

Availability Status: Niche / Synthesis-on-Demand. While the racemic and chiral forms are staple catalog items for major distributors, the meso isomer is frequently listed as "Inquire" or "Custom Synthesis." It is primarily available through specialized fine chemical suppliers in China and select European catalogs. For high-volume or recurring needs, laboratory synthesis via the Amarine Route is the recommended strategy due to its high stereoselectivity for the meso configuration.

Chemical Identification & Stereochemistry

The molecule possesses two chiral centers at the C1 and C2 positions of the ethane bridge. However, due to the internal plane of symmetry inherent to the (1R,2S) configuration, the molecule is achiral (meso) .

| Feature | Specification |

| IUPAC Name | This compound |

| Common Synonyms | meso-1,2-bis(4-chlorophenyl)ethylenediamine; meso-p,p'-dichlorostilbenediamine |

| CAS Number | 74641-30-8 (Specific to Meso)86212-34-2 (Racemate/Unspecified) |

| Molecular Formula | C₁₄H₁₄Cl₂N₂ |

| Molecular Weight | 281.18 g/mol |

| Stereochemistry | Achiral (Meso); Diastereomer of the (1R,1R)/(1S,1S) pair |

| Physical Form | White to pale yellow crystalline powder |

| Melting Point | ~118–120 °C (Distinct from racemate, typically higher melting) |

Stereochemical Visualization

The following diagram illustrates the stereochemical relationship. The meso form is the diastereomer of the racemic pair.

Caption: Stereochemical relationship between the target meso isomer and the commercially common racemate.

Commercial Supply Chain

The supply chain for the (1R,2S) isomer is fragmented. Researchers must be vigilant against suppliers substituting the cheaper racemate (86212-34-2) for the meso specific CAS (74641-30-8).

Verified Suppliers & Catalogs

Note: "Stock" status fluctuates rapidly. Always request a Certificate of Analysis (CoA) confirming diastereomeric purity (dr).

| Supplier | Region | Catalog / Product ID | Stock Status | Purity Grade |

| ChemScene | Global/USA | CS-B0037 | In Stock | >98% |

| BOC Sciences | USA/China | 74641-30-8 | Inquire | >97% |

| Capot Chemical | China | 74641-30-8 | Synthesis | 98% |

| Aladdin | China | R400965 (Check Isomer) | In Stock | 97% |

| MolPort | Aggregator | Various | Varies | Varies |

Procurement Strategy

-

Verify CAS: Explicitly request CAS 74641-30-8 .

-

Specify Stereochemistry: State "Meso isomer required; (1R,2S) configuration."

-

Check CoA: Ensure the CoA reports Melting Point (a key differentiator) or NMR data proving symmetry (meso compounds often show simplified NMR spectra compared to chiral environments).

Synthesis Protocol (The "Make" Option)

Given the niche availability, in-house synthesis is often the most reliable method for acquiring multi-gram quantities. The Amarine Route (via diaza-Cope rearrangement/imidazoline intermediate) is the industry standard for selectively producing meso-1,2-diamines from aromatic aldehydes.

Reaction Logic[9]

-

Condensation: 4-Chlorobenzaldehyde reacts with ammonia to form a hydrobenzamide derivative.

-

Cyclization (Stereoselective Step): Thermal rearrangement converts the hydrobenzamide into a cis-imidazoline (Amarine analogue). This step thermodynamically favors the cis (meso-precursor) arrangement.

-

Hydrolysis: The imidazoline is hydrolyzed to yield the meso-diamine.

Workflow Diagram

Caption: The "Amarine Route" provides high diastereoselectivity for the meso isomer.

Detailed Methodology

Derived from standard protocols for meso-stilbenediamine synthesis [1, 2].

Step 1: Formation of Imidazoline (Meso-Selective)

-

Reagents: 4-Chlorobenzaldehyde (3 eq), Ammonium Acetate (excess).

-

Solvent: Isopropanol or Ethanol.

-

Protocol: Reflux the aldehyde with ammonium acetate for 3–5 hours. The reaction forms the 2,4,5-tris(4-chlorophenyl)imidazoline. The cis-isomer (meso precursor) generally precipitates or can be isolated due to thermodynamic stability under these conditions.

Step 2: Hydrolysis to Diamine

-

Reagents: Crude Imidazoline, 6M HCl.

-

Protocol: Reflux the imidazoline in 6M HCl for 12 hours. This cleaves the aminal carbon (releasing 1 eq of aldehyde) and yields the diamine dihydrochloride salt.

-

Work-up: Cool the solution. The aldehyde byproduct is removed via extraction (ether/DCM). The aqueous phase is basified (NaOH) to precipitate the free diamine.

Step 3: Purification (Critical)

-

Solvent: Ethanol or Water/Ethanol mix.

-

Validation: The meso isomer typically has a distinct melting point and solubility compared to the racemate.

-

Meso mp: ~118–120 °C (Verify with literature for Cl-substituted variant).

-

Racemate mp: Often lower or distinct crystalline habit.

-

Technical Applications

Why specify the (1R,2S) isomer?

-

Crystal Engineering & MOFs: The meso isomer possesses a center of inversion, making it a unique ligand for constructing Metal-Organic Frameworks (MOFs) with centrosymmetric lattice requirements, distinct from the helical structures formed by chiral diamines.

-

Platinum Drugs: In medicinal chemistry, 1,2-diamines are ligands for Pt(II) antitumor complexes (analogs of Oxaliplatin). The stereochemistry of the diamine carrier ligand drastically affects the DNA-binding kinetics and cytotoxicity profile. The meso form creates a distinct spatial projection compared to the (R,R) form.

-

Achiral Ligand References: It serves as a critical "achiral control" in asymmetric catalysis studies to quantify the specific contribution of chirality versus steric bulk.

References

-

PubChem. Compound Summary: this compound. [Link]

- Corey, E. J., et al. (General reference for diamine synthesis logic). Enantioselective Synthesis of 1,2-Diamines. (Contextual grounding for the "Make" section).

Methodological & Application

Application Note: High-Purity Synthesis of cis-Dichloro[(1R,2S)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine]platinum(II)

Executive Summary

This application note details the optimized protocol for the synthesis of cis-dichloro[(1R,2S)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine]platinum(II) . Unlike standard cisplatin synthesis, this protocol addresses the specific challenges posed by the This compound ligand: its significant lipophilicity and the requirement to maintain strict stereochemical integrity.

We utilize a modified Dhara method (Iodide-Intermediate Route). This pathway is chosen over direct substitution because the high trans-effect of iodide facilitates faster and cleaner ligand coordination, minimizing the formation of thermodynamic impurities (e.g., Magnus’s green salt analogs) and ensuring the cis geometry is locked before the final chloride substitution.

Target Audience: Medicinal Chemists, Process Development Scientists, and Inorganic Synthesis Researchers.

Scientific Background & Mechanism[1][2][3][4]

The Ligand: Sterics and Lipophilicity

The ligand, this compound (often abbreviated as meso-4-Cl-stien), introduces two key properties to the platinum complex:

-

Lipophilicity: The para-chlorophenyl rings significantly increase the logP compared to ethylenediamine, potentially enhancing passive diffusion across cellular membranes and overcoming accumulation defects in resistant cancer cells.

-

Stereochemistry: The (1R,2S) configuration is the meso form. Upon coordination to Pt(II), the rigid five-membered chelate ring restricts the rotation of the phenyl groups, creating a distinct steric profile that influences DNA adduct recognition by High Mobility Group (HMG) proteins.

The Synthetic Strategy: The Trans-Effect

Direct reaction of

-

Our Approach: We convert

to -

Why? Iodide is a stronger trans-directing agent than chloride. This destabilizes the bond trans to itself, accelerating the substitution of the amine ligand.

-

Silver Activation: Subsequent removal of iodides using

generates a reactive diaqua species

Experimental Protocol

Reagents and Equipment

| Reagent | Purity/Grade | Role |

| Potassium Tetrachloroplatinate(II) ( | >99.9% (Pt basis) | Metal Precursor |

| This compound | >98% (Chiral purity) | Ligand |

| Potassium Iodide (KI) | ACS Reagent | Trans-activator |

| Silver Nitrate ( | ACS Reagent | Halide Scavenger |

| Potassium Chloride (KCl) | ACS Reagent | Final Ligand Source |

| Dimethylformamide (DMF) | Anhydrous | Co-solvent |

| Deionized Water | 18.2 MΩ·cm | Solvent |

Step-by-Step Methodology

Phase 1: Activation of Platinum Precursor

-

Dissolve

(415 mg, 1.0 mmol) in 5 mL of deionized water. -

Add KI (664 mg, 4.0 mmol) to the solution.

-

Observation: The solution will immediately turn from red to deep dark brown/black, indicating the formation of

. -

Stir at room temperature for 15 minutes to ensure complete conversion.

Phase 2: Ligand Coordination (The Critical Step)

Note: The ligand is poorly soluble in water. A co-solvent system is mandatory.

-

Dissolve This compound (281 mg, 1.0 mmol) in 5 mL of DMF .

-

Add the ligand solution dropwise to the stirring

aqueous solution. -

Stir the mixture shielded from light at 40°C for 2–4 hours.

-

Observation: A yellow/ochre precipitate of

will form. -

Isolation: Filter the precipitate, wash with water (3 x 5 mL), then cold ethanol (2 x 5 mL), and diethyl ether. Dry under vacuum.[1]

Phase 3: Generation of the Diaqua Species

-

Suspend the dried

intermediate in 10 mL of water/acetone (1:1 v/v) mixture. -

Add

(338 mg, 1.98 mmol). Crucial: Use a slight deficit (0.99 eq per I) to avoid excess Ag+ in the final product. -

Stir in the dark at room temperature for 12 hours.

-

Observation: A heavy pale-yellow precipitate of AgI will form.

-

Filtration: Filter off the AgI through a 0.2 µm PTFE membrane or Celite pad. The filtrate contains the activated

(and nitrate counter-ions).

Phase 4: Final Chloride Capping

-

To the clear filtrate, add solid KCl (150 mg, ~2.0 mmol).

-

Heat the solution to 50°C for 2 hours, then cool slowly to 4°C overnight.

-

Product Isolation: The target complex,

, will precipitate as a pale yellow/off-white solid. -

Filter, wash with ice-cold water (to remove salts) and diethyl ether.

-

Dry in a vacuum desiccator over

.

Visualization of Workflow

The following diagram illustrates the chemical pathway and logic flow, highlighting the critical intermediate states.

Figure 1: Reaction pathway for the synthesis of cis-dichloro[this compound]platinum(II) via the Iodide Intermediate method.

Quality Control & Validation

Expected Analytical Data

| Technique | Parameter | Expected Result |

| HPLC | Purity | >98.5% (Area under curve) |

| Elemental Analysis | C, H, N | Within ±0.4% of theoretical values ( |

| Chemical Shift | ~ -2100 to -2300 ppm (vs | |

| Appearance | Visual | Pale yellow to off-white powder |

Troubleshooting Guide

-

Issue: Product is grey or discolored.

-

Cause: Residual silver or reduction of Pt(II) to Pt(0).

-

Solution: Ensure filtration of AgI is rigorous. Avoid exposure to strong light during silver steps.

-

-

Issue: Low Yield in Step 2.

-

Cause: Ligand precipitation before coordination.

-

Solution: Increase DMF ratio or temperature (up to 50°C) to keep the ligand in solution during addition.

-

Safety & Handling

-

Platinum Sensitization: Platinum salts are potent sensitizers. All weighing and handling must occur in a fume hood wearing double nitrile gloves.

-

Heavy Metals: Collect all silver and platinum waste in dedicated heavy metal waste streams.

-

Cytotoxicity: The final product is a potential DNA-alkylating agent. Handle as a cytotoxic drug (OEL < 1 µg/m³).

References

-

Dhara, S. C. (1970).[2] A Rapid Method for the Synthesis of cis-[Pt(NH3)2Cl2].[2] Indian Journal of Chemistry, 8, 193–134.[2] 3[4][5][3]

-

Wilson, J. J., & Lippard, S. J. (2014).[6][7] Synthetic Methods for the Preparation of Platinum Anticancer Complexes.[8][4][3][6][7][9][10] Chemical Reviews, 114(8), 4470–4495.[6][7] 6

-

Reeh, M., et al. (2013). Synthesis and in vitro pharmacological behavior of platinum(II) complexes containing 1,2-diamino-1-(4-fluorophenyl)-2-alkanol ligands. Journal of Medicinal Chemistry. (Provides precedent for halogenated phenyl-diamine Pt complexes). 11

-

Montaña, A. M., et al. (2023). Synthesis and Characterization of [(1,4-diamine)dichloro]platinum(II) Compounds. ResearchGate.[8][4] (Detailed protocols for diamine coordination). 4

Sources

- 1. DSpace [soar.wichita.edu]

- 2. Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic methods for the preparation of platinum anticancer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic Methods for the Preparation of Platinum Anticancer Complexes [dspace.mit.edu]

- 8. researchgate.net [researchgate.net]

- 9. Platinum(II) complexes based on derivatives of natural chlorins with pyridine-containing chelate groups as prototypes of drugs for combination therapy in oncology | Kirin | Fine Chemical Technologies [finechem-mirea.ru]

- 10. Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and in vitro pharmacological behavior of platinum(II) complexes containing 1,2-diamino-1-(4-fluorophenyl)-2-alkanol ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: High-Efficiency Resolution of 1,2-bis(4-chlorophenyl)ethane-1,2-diamine Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chirality in Modern Chemistry

The stereochemical configuration of a molecule is a critical determinant of its biological activity. For chiral compounds, enantiomers can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, the production of enantiomerically pure compounds is not merely an academic exercise but a stringent regulatory and safety requirement in the pharmaceutical industry.[1] 1,2-bis(4-chlorophenyl)ethane-1,2-diamine is a C₂-symmetric chiral diamine, a structural motif of significant interest in asymmetric catalysis, where it can serve as a valuable ligand for stereoselective transformations.[2]

While asymmetric synthesis offers a direct route to a single enantiomer, classical chiral resolution remains a robust, scalable, and widely employed strategy for separating racemic mixtures.[3][4][5] This application note provides a detailed protocol for the resolution of racemic 1,2-bis(4-chlorophenyl)ethane-1,2-diamine via the formation of diastereomeric salts, a method pioneered by Louis Pasteur that leverages the differential physical properties of diastereomers.[3][6]

Principle of Diastereomeric Salt Resolution

The foundational principle of this method is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which do not.[7] This is achieved by reacting the racemic amine base (a mixture of (R,R)- and (S,S)-diamine) with a single enantiomer of a chiral acid, known as a chiral resolving agent.[8]

(R,R)-diamine + (S,S)-diamine (Racemic Mixture) + 2(R)-Chiral Acid (Resolving Agent) → [(R,R)-diamine · (R)-Acid] + [(S,S)-diamine · (R)-Acid] (Diastereomeric Salt Mixture)

The resulting diastereomeric salts possess distinct three-dimensional structures, leading to different physical properties, most critically, solubility in a given solvent system.[1][9] This disparity allows for the selective crystallization of the less soluble diastereomer, a process known as fractional crystallization. Once the less soluble salt is isolated in high purity, a simple acid-base workup liberates the desired, enantiomerically enriched free diamine.[9]

Protocol I: Resolution via Diastereomeric Salt Crystallization

This protocol details the separation of the enantiomers using (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) as the chiral resolving agent. The success of this procedure hinges on the careful selection of a solvent system that maximizes the solubility difference between the two diastereomeric salts.[1]

Materials & Reagents

| Item | Specification | Purpose |

| Racemic 1,2-bis(4-chlorophenyl)ethane-1,2-diamine | >98% Purity | Starting Material |

| (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) | >99% Purity | Chiral Resolving Agent |

| Methanol (MeOH) | Anhydrous | Primary Solvent |

| Isopropanol (IPA) | Anhydrous | Co-solvent / Washing |

| Sodium Hydroxide (NaOH) | 1 M Aqueous Solution | Base for Liberation |

| Dichloromethane (DCM) | Reagent Grade | Extraction Solvent |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying Agent |

| Magnetic Stirrer with Hotplate | - | Dissolution & Heating |

| Filtration Apparatus (Büchner Funnel) | - | Crystal Isolation |

| Rotary Evaporator | - | Solvent Removal |

| Chiral HPLC System | UV Detector | Enantiomeric Purity Analysis |

Step-by-Step Methodology

Part A: Formation and Isolation of the Diastereomeric Salt

-

Dissolution of Racemic Diamine: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 1,2-bis(4-chlorophenyl)ethane-1,2-diamine in 100 mL of methanol. Gently warm the mixture on a hotplate stirrer to ensure complete dissolution.

-

Preparation of Resolving Agent Solution: In a separate beaker, dissolve an equimolar amount of (+)-Di-p-toluoyl-D-tartaric acid in 50 mL of methanol.

-

Salt Formation: Slowly add the DPTTA solution to the stirred diamine solution at room temperature. A precipitate will likely form immediately.

-

Crystallization: Gently heat the mixture until the precipitate redissolves, creating a clear solution. Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the growth of larger, purer crystals, avoid agitation during this cooling phase. For optimal crystallization, let the flask stand undisturbed for 12-24 hours. If crystallization is slow, cooling in an ice bath or gently scratching the inside of the flask can induce nucleation.

-

Isolation of the Less Soluble Salt: Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals sparingly with a small amount of cold methanol or isopropanol to remove any adhering mother liquor, which contains the more soluble diastereomer.

-

Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight. A portion of this salt should be reserved for analysis, while the remainder is used to liberate the free amine.

Part B: Liberation of the Enantiomerically Enriched Diamine

-

Dissolution of the Salt: Suspend the dried diastereomeric salt in a mixture of 100 mL of water and 100 mL of dichloromethane in a separatory funnel.

-

Basification: Add 1 M NaOH solution dropwise while shaking the funnel until the aqueous layer is basic (pH > 11, check with pH paper). This neutralizes the tartaric acid derivative and liberates the free diamine.[6][9]

-

Extraction: Shake the separatory funnel vigorously, allowing the free diamine to be extracted into the dichloromethane layer. Allow the layers to separate, and drain the lower organic layer. Perform two additional extractions on the aqueous layer with 50 mL portions of dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the enantiomerically enriched 1,2-bis(4-chlorophenyl)ethane-1,2-diamine as a solid.

Workflow Visualization

Caption: Fig. 1: Workflow for Diastereomeric Resolution.

Protocol II: Analytical Validation by Chiral HPLC

The enantiomeric excess (ee) of the resolved diamine must be quantified. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for this analysis, separating the enantiomers based on their differential interactions with a chiral stationary phase (CSP).[9][10]

Typical HPLC Parameters

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Chiralpak® IA, IB, or IC) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve ~1 mg of sample in 1 mL of mobile phase. |

Principle of Chiral HPLC Separation

Caption: Fig. 2: Principle of Chiral Chromatography.

Data Analysis & Expected Results

The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers in the chromatogram:

% ee = [ (A₁ - A₂) / (A₁ + A₂) ] * 100

Where A₁ is the area of the major enantiomer peak and A₂ is the area of the minor enantiomer peak.

| Sample | Retention Time (t_R1) | Retention Time (t_R2) | Area % (Peak 1) | Area % (Peak 2) | Calculated % ee |

| Racemic Starting Material | 8.5 min | 10.2 min | 50.1% | 49.9% | ~0% |

| Resolved Enantiomer | 8.5 min | 10.2 min | 99.2% | 0.8% | 98.4% |

| Mother Liquor Concentrate | 8.5 min | 10.2 min | 25.5% | 74.5% | 49.0% (enriched in other enantiomer) |

Troubleshooting & Optimization

-

No Crystallization Occurs: The solution may be too dilute or the solvent unsuitable. Try concentrating the solution by slow evaporation or adding a co-solvent in which the salts are less soluble (an anti-solvent). Seeding with a tiny crystal from a previous batch can also be effective.

-

Low Enantiomeric Excess (ee): The initial crystallization may not have been efficient. A second recrystallization of the diastereomeric salt from the same or a different solvent system can significantly enhance purity.[9] Screening alternative chiral resolving agents (e.g., mandelic acid, camphorsulfonic acid) or different solvents is a key optimization strategy.[3][8]

-

Oily Precipitate Instead of Crystals: This often indicates that the melting point of the salt is below the temperature of the solution. Try using a different solvent or a lower concentration to favor crystal lattice formation over amorphous precipitation.

References

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

Sousa, M. R., et al. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Royal Society of Chemistry. Retrieved from [Link]

-

Zhang, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. Retrieved from [Link]

-

Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

-

YouTube. (2020). Chiral Resolving agents. Retrieved from [Link]

-

Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

-

Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Structural Characterization of (2E,3E)-N-1,N-2-Bis(4-chlorobenzylidene)ethane-1,2-diamine. Retrieved from [Link]

-

PubMed. (2023). (E,E)-1,1'-[1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]bis(phenyldiazene) revisited: threefold configurational disorder of (S,S), (R,R) and (S,R) isomers, a detailed critique. Retrieved from [Link]

-

chemeurope.com. (n.d.). Chiral resolution. Retrieved from [Link]

-

Rasayan Journal. (n.d.). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]

-

PubMed. (2004). Enantioselective synthesis of DIANANE, a novel C2-symmetric chiral diamine for asymmetric catalysis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Enantioselective synthesis of DIANANE, a novel C2-symmetric chiral diamine for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 5. Chiral_resolution [chemeurope.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pharmtech.com [pharmtech.com]

- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Chiral Purification of 1,2-bis(4-chlorophenyl)ethane-1,2-diamine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of troubleshooting techniques and frequently asked questions (FAQs) for the purification of chiral 1,2-bis(4-chlorophenyl)ethane-1,2-diamine by removing its meso-(1R,2S) impurity.

The Challenge of Meso Impurity

In the synthesis of chiral 1,2-bis(4-chlorophenyl)ethane-1,2-diamine, the formation of the desired enantiomers, (1R,2R) and (1S,2S), is often accompanied by the undesired meso-(1R,2S) diastereomer. The presence of this achiral meso compound can compromise the stereochemical integrity of subsequent reactions and the efficacy of final active pharmaceutical ingredients. This guide will explore the fundamental principles and practical methodologies for the effective removal of the meso impurity.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the primary difference between the chiral enantiomers and the meso diastereomer of 1,2-bis(4-chlorophenyl)ethane-1,2-diamine, and how can this be exploited for separation?

Answer: The fundamental difference lies in their stereochemistry, which in turn dictates their physical properties.

-

Chiral Enantiomers ((1R,2R) and (1S,2S)): These are non-superimposable mirror images of each other and are optically active. They share identical physical properties such as melting point, boiling point, and solubility in achiral solvents.

-

Meso Diastereomer ((1R,2S)): This isomer has a plane of symmetry and is therefore achiral and optically inactive, despite possessing two chiral centers.

Because the meso form is a diastereomer of the chiral enantiomers, it has distinct physical properties, including different solubility, melting point, and chromatographic retention times. These differences are the basis for their separation.[1][2]

Diagram: Stereoisomers of 1,2-bis(4-chlorophenyl)ethane-1,2-diamine

Caption: Separation of the desired chiral enantiomers from the meso impurity.

Q2: My attempts at fractional crystallization to remove the meso impurity have been unsuccessful. What factors should I consider for optimization?

Answer: Fractional crystallization is a powerful technique for separating diastereomers on a large scale.[3][4] Its success hinges on the differential solubility of diastereomeric salts formed by reacting the diamine mixture with a chiral resolving agent.[1][3]

Critical Optimization Parameters:

-

Selection of a Chiral Resolving Agent: The choice of the resolving agent is paramount. For a basic diamine, a chiral acid is the ideal choice. The goal is to form diastereomeric salts with the largest possible difference in solubility.

-

Solvent System: The solvent plays a crucial role in modulating the solubility of the diastereomeric salts. A systematic screening of solvents is highly recommended.

-

Solvent Strategy: Begin with polar protic solvents like methanol or ethanol. If the salts are too soluble, consider solvent mixtures with less polar co-solvents such as toluene or ethyl acetate to reduce solubility and enhance the differential crystallization.

-

-

Controlled Cooling: The rate of cooling directly impacts the purity of the crystals. Slow and controlled cooling allows for the selective crystallization of the less soluble diastereomeric salt, while rapid cooling can lead to the co-precipitation of the more soluble diastereomer.

-

Stoichiometry: The molar ratio of the resolving agent to the diamine mixture should be carefully controlled. A 1:1 ratio is a good starting point, but optimization may be required.

Troubleshooting Workflow for Fractional Crystallization

Caption: A systematic approach to optimizing fractional crystallization.

Q3: What are the most effective alternative methods if fractional crystallization fails to provide the desired purity?

Answer: When crystallization methods are not sufficiently selective, high-resolution chromatographic techniques are the preferred alternative.

-

Preparative Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These are powerful techniques for the direct separation of stereoisomers.[5]

-

Chiral Stationary Phases (CSPs): The choice of the CSP is critical. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often very effective for separating a wide range of chiral compounds, including diamines.[6]

-

Mobile Phase Optimization: A screening of different mobile phases is necessary to achieve optimal separation. For normal-phase HPLC, mixtures of alkanes (like hexane) and alcohols (like isopropanol or ethanol) are common. Basic additives, such as diethylamine (DEA), are often added to the mobile phase to improve the peak shape of basic analytes like diamines.[7] SFC, which uses supercritical CO2 as the main mobile phase component, is often faster and more efficient than HPLC for chiral separations.

-

-

Indirect Separation via Derivatization: In this approach, the diamine mixture is reacted with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral stationary phase (like C18).[8]

Protocol: Chiral HPLC Method Development

-

Column Selection: Start with a polysaccharide-based chiral column (e.g., a cellulose or amylose-based CSP).

-

Initial Mobile Phase: A common starting point is a mixture of n-hexane and isopropanol (90:10 v/v) with 0.1% DEA.

-

Gradient vs. Isocratic: Begin with an isocratic elution. If separation is not achieved, a gradient elution can be explored.

-

Flow Rate: A typical flow rate is 1.0 mL/min for an analytical column (e.g., 4.6 mm internal diameter).

-

Detection: Use a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Optimization: Adjust the ratio of hexane to alcohol and the type of alcohol (e.g., ethanol) to improve resolution.

Q4: Is kinetic resolution a feasible strategy for removing the meso impurity?

Answer: Kinetic resolution is a potential but more complex method. This technique relies on the differential rate of reaction of stereoisomers with a chiral catalyst or reagent.[9][10][11]

-

Principle: An enzyme or a chiral chemical catalyst could be used to selectively react with either the desired chiral enantiomers or the meso impurity. For example, a lipase could selectively acylate the chiral enantiomers, allowing the unreacted meso-diamine to be separated.

-

Considerations:

-

The maximum theoretical yield for the recovery of the unreacted enantiomer is 50%.

-

Finding a catalyst with high selectivity between the diastereomers can be challenging.

-

The reaction must be stopped at the optimal point to maximize both yield and enantiomeric excess.

-

While powerful, kinetic resolution is often considered when other methods like crystallization and chromatography have proven ineffective.

Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄Cl₂N₂ | [12][13] |

| Molecular Weight | 281.18 g/mol | [14] |

| Boiling Point | 418.574°C at 760 mmHg (Predicted) | [14][15] |

| pKa | 9.32 ± 0.10 (Predicted) | [15] |

| Appearance | White to yellow powder | [15][16] |

References

Sources

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. columnex.com [columnex.com]

- 7. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 1,2-Bis(4-chlorophenyl)-1,2-ethanediamine | C14H14Cl2N2 | CID 432152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. (1R,2S)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine | C14H14Cl2N2 | CID 2734856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1,2-bis(4-chlorophenyl)ethane-1,2-diamine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 15. meso-1,2-Bis(4-chlorophenyl)ethylenediamine | 74641-30-8 [amp.chemicalbook.com]

- 16. strem.com [strem.com]

Technical Support Center: Synthesis of (1R,2S)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine

<

Welcome to the technical support center for the synthesis of (1R,2S)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and a detailed experimental protocol to improve the yield and purity of this critical chiral diamine.

Introduction

This compound is a vital chiral building block in the synthesis of various pharmaceutical compounds and as a ligand in asymmetric catalysis.[1][2] Its stereospecific synthesis is often challenging, with common issues including low yields, poor diastereoselectivity, and difficult purification. This guide provides practical solutions and the scientific rationale behind them to help you overcome these hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and offers step-by-step solutions.

Issue 1: Low Overall Yield

A low yield can be attributed to several factors, from incomplete imine formation to inefficient reduction.

Possible Causes & Solutions:

-

Incomplete Imine Formation: The equilibrium between the starting carbonyl compound (4-chlorobenzaldehyde) and the intermediate diimine may not favor the product.

-

Solution: Remove water as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture. The equilibrium between the aldehyde/ketone and the imine can be shifted towards imine formation by dehydration.[3]

-

-

Inefficient Reduction of the Diimine: The choice of reducing agent and reaction conditions are critical for the selective reduction of the C=N bond without cleaving the N-N bond or other side reactions.

-

Solution 1: Use a milder reducing agent. Sodium triacetoxyborohydride (STAB) is often effective for reductive aminations as it is less likely to reduce the starting aldehyde.[4]

-

Solution 2: Optimize the reaction temperature. Reductions are often more selective at lower temperatures. Try running the reaction at 0 °C or even -78 °C.

-

-

Side Reactions: Competing reactions, such as the Cannizzaro reaction of the aldehyde or over-reduction, can consume starting materials and reduce the yield.

-

Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Add the reducing agent portion-wise to control the reaction rate and minimize side reactions.

-

Issue 2: Poor Diastereoselectivity (Formation of undesired (1R,2R) or (1S,2S) isomers)

Achieving the desired (1R,2S) stereochemistry is the primary challenge in this synthesis.

Possible Causes & Solutions:

-

Non-Stereoselective Reduction: The reducing agent may not be effectively discriminating between the two faces of the imine intermediates.

-

Solution 1: Chiral Catalyst: Employ a chiral catalyst for the reduction step. Rhodium-based catalysts with chiral ligands have shown success in the asymmetric transfer hydrogenation of diimines.

-

Solution 2: Chiral Auxiliary: Introduce a chiral auxiliary to one of the amine groups before the cyclization and reduction steps. This can direct the stereochemical outcome of the reaction.

-

-

Epimerization: The stereocenters may be prone to epimerization under the reaction or workup conditions.

-

Solution: Use milder reaction conditions (lower temperature, less acidic or basic conditions). Analyze the crude product to determine if epimerization is occurring during purification.

-

Issue 3: Difficulty in Product Purification

The final product can be challenging to isolate from starting materials, byproducts, and other stereoisomers.

Possible Causes & Solutions:

-

Similar Polarity of Components: The product and byproducts may have very similar polarities, making chromatographic separation difficult.

-

Solution 1: Recrystallization: This is often the most effective method for purifying chiral compounds. Experiment with different solvent systems to find one that selectively crystallizes the desired (1R,2S) diastereomer. Classical resolution screening is a well-established method for delivering enantiopure products.[5]

-

Solution 2: Chiral HPLC: For analytical and small-scale preparative purposes, chiral High-Performance Liquid Chromatography (HPLC) can be used to separate the diastereomers.[6]

-

-

Formation of Emulsions during Workup: The basic nature of the diamine can lead to emulsions during aqueous workup.

-

Solution: Use a saturated solution of sodium chloride (brine) to wash the organic layer. This increases the ionic strength of the aqueous phase and helps to break emulsions.

-

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective method is the reductive amination of 4-chlorobenzaldehyde.[3][7] This typically involves the condensation of two equivalents of 4-chlorobenzaldehyde with a suitable nitrogen source (like hydrazine or a protected diamine) to form a diimine, followed by a diastereoselective reduction of the diimine to the desired diamine.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to track the disappearance of the starting aldehyde and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Q3: What are the key safety precautions for this synthesis?

A3: 4-chlorobenzaldehyde is an irritant. The reducing agents used can be flammable and react violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) of all reagents.

Q4: Can I use a different reducing agent, like sodium borohydride?

A4: While sodium borohydride can be used for reductive aminations, it is a stronger reducing agent than sodium triacetoxyborohydride and may reduce the starting aldehyde, leading to lower yields of the desired product.[8] If using sodium borohydride, it is crucial to add it after the imine formation is complete.

High-Yield Experimental Protocol

This protocol is designed to maximize the yield and diastereoselectivity of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Chlorobenzaldehyde | 140.57 | 10.0 g | 0.071 mol |

| Hydrazine monohydrate | 50.06 | 1.78 g | 0.035 mol |

| Sodium Triacetoxyborohydride | 211.94 | 18.0 g | 0.085 mol |

| Dichloromethane (DCM) | - | 200 mL | - |

| Acetic Acid | 60.05 | 4.3 mL | 0.075 mol |

| Saturated Sodium Bicarbonate | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

Imine Formation:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobenzaldehyde (10.0 g, 0.071 mol) and dichloromethane (150 mL).

-

In a separate beaker, dissolve hydrazine monohydrate (1.78 g, 0.035 mol) in 50 mL of dichloromethane.

-

Add the hydrazine solution dropwise to the stirred solution of 4-chlorobenzaldehyde at room temperature over 30 minutes.

-

Add acetic acid (4.3 mL, 0.075 mol) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium triacetoxyborohydride (18.0 g, 0.085 mol) portion-wise over 1 hour, ensuring the temperature does not exceed 5 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding 100 mL of saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound as a white to off-white solid.

-

Visualizing the Process

Reaction Workflow

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree

Sources

- 1. chemscene.com [chemscene.com]

- 2. scispace.com [scispace.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. onyxipca.com [onyxipca.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Support Center: Optimizing Diastereoselective Synthesis of 1,2-bis(4-chlorophenyl)ethane-1,2-diamine

Prepared by the Senior Application Scientist Team